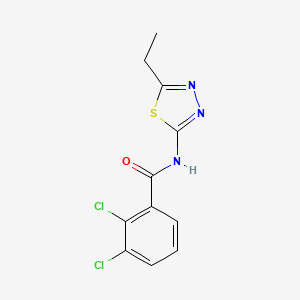

![molecular formula C16H13ClF3NO B5513040 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes. For instance, the synthesis of similar structures has been reported through the use of microbial reductases expressed in Escherichia coli for the production of chiral alcohols, demonstrating a bio-based approach to generating structurally complex molecules with high enantioselectivity (Y. Choi et al., 2010). Moreover, novel methods have been developed for the synthesis of fluorinated compounds, indicating the versatility of synthetic strategies to incorporate trifluoromethyl groups into aromatic compounds, which are crucial for the chemical diversity and utility of the final products (Li Li, 2007).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of related compounds. For example, the crystal structures of certain diones have been detailed, revealing non-planar molecule configurations and interactions such as hydrogen bonds and N–H···Cl contacts, which are critical for understanding the molecular geometry and potential reactivity (H. Yıldırım et al., 2019).

Chemical Reactions and Properties

Chemical reactivity studies, such as those investigating the generation and reactivity of related phenyl cations through photolysis, provide essential insights into the types of chemical transformations these compounds can undergo and the conditions under which these reactions are favorable (B. Guizzardi et al., 2001).

Physical Properties Analysis

The physical properties of related compounds, such as solubility in various solvents and thermal stability, are crucial for applications in material science and engineering. Studies have shown that fluorinated polyimides exhibit excellent solubility and thermal stability, highlighting the impact of structural features like the trifluoromethyl group on the material properties (D. Yin et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific substrates or under certain conditions, are defined by the molecular structure. For example, research on substituted 2-aminochromenes demonstrates the ability of related compounds to undergo condensation reactions, which is fundamental for further functionalization and application of these molecules (A. M. Shestopalov et al., 2002).

Wissenschaftliche Forschungsanwendungen

Chiral Synthesis and Catalysis

One application of compounds related to "3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone" is in asymmetric synthesis, where they serve as intermediates or catalysts. For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis, demonstrates the potential of utilizing microbial reductases for enantioselective reductions. This process, employing Saccharomyces cerevisiae reductase, highlights the compound's role in producing chiral alcohols with high enantiomeric excess, essential for the pharmaceutical industry (Choi et al., 2010).

Polymer Science and Material Engineering

Compounds with the trifluoromethyl group, like "this compound", find applications in polymer science, particularly in the synthesis of polyimides and fluorinated polymers. These materials are known for their outstanding thermal stability, optical transparency, and dielectric properties, making them suitable for a wide range of applications, including electronics and aerospace industries (Jang et al., 2007). Novel fluorinated aromatic diamine monomers have been synthesized for this purpose, demonstrating the compound's utility in creating high-performance materials (Yin et al., 2005).

Antimicrobial Research

Further research into derivatives of "this compound" shows potential in antimicrobial activity. Studies on N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives have revealed significant antibacterial and antifungal activities, suggesting the compound's derivatives as promising candidates for new antimicrobial agents (Sujatha et al., 2019).

Photochemical Studies

The compound's structure is conducive to studies in photochemistry, particularly in understanding intramolecular charge transfer phenomena. Research on N-aryl-substituted trans-4-aminostilbenes, which share structural motifs with the target compound, highlights the substituent-dependent behavior in photoinduced intramolecular charge transfer, providing insights into designing photoactive materials for various applications (Yang et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO/c17-14-7-6-12(10-13(14)16(18,19)20)21-9-8-15(22)11-4-2-1-3-5-11/h1-7,10,21H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUJQFHKDGRYKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)

![4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5512961.png)

![4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5512968.png)

![methyl 4-(2-{3-oxo-3-[(3-pyridinylmethyl)amino]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5512975.png)

![8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512981.png)

![4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5513003.png)

![1-(2-chlorophenyl)-4-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513012.png)

![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)

![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)